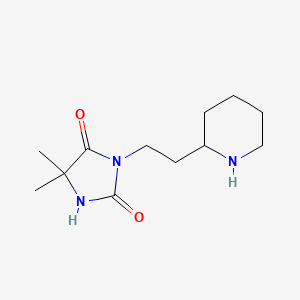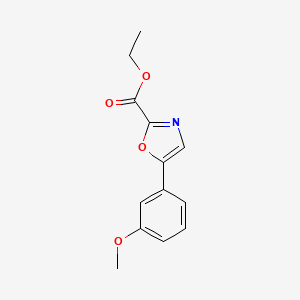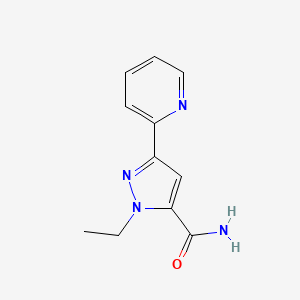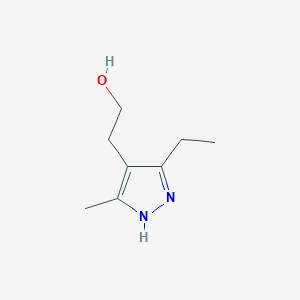
5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione is C12H21N3O2. The molecular weight is 239.31 g/mol.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 239.31 g/mol. More detailed properties like melting point, boiling point, and density are not specified in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationship
- Research has focused on the synthesis and structure-activity relationship (SAR) of imidazolidine-2,4-dione derivatives, revealing their potential in anti-arrhythmic activities. Studies have shown that certain derivatives possess properties classifying them within the Vaughan Williams classification Ia, indicating their therapeutic potential in managing arrhythmias without significant anticonvulsant or neurotoxic effects (Pękala et al., 2005).
Chemical Transformations
- Another area of research explores the ring transformation of imidazolidine-2,4-diones to 4H-imidazoles, highlighting the versatility of these compounds in organic synthesis. This transformation process is valuable for creating compounds with potential applications in medicinal chemistry and drug development (Schläpfer-Dähler et al., 1992).
Pharmacological Evaluations
- Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for various pharmacological activities, including their role as 5-HT1A receptor ligands, showcasing potential anxiolytic-like and antidepressant activities. These findings suggest that these derivatives could be valuable in designing new therapeutic agents for treating anxiety and depression (Zagórska et al., 2009).
Dual Affinity Compounds
- A study on imidazolidine-2,4-dione derivatives aimed at achieving dual 5-HT1A receptor and serotonin transporter (SERT) affinity has provided insights into compounds that exhibit partial agonism and antagonism, which could be beneficial for enhancing SERT blocking efficacy. This research indicates potential applications in developing antidepressant and anxiolytic drugs (Czopek et al., 2013).
Thermal Properties and Polymer Synthesis
- Investigations into the thermal properties of polymers based on poly(hydantoin-methyl-p-styrene) demonstrate the influence of chemical structure, tautomerization, and intermolecular interaction on the thermal stability of these materials. Such studies contribute to the development of polymers with enhanced thermal resistance, applicable in various industrial and technological domains (Kaczmarek et al., 2012).
Propiedades
IUPAC Name |
5,5-dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-12(2)10(16)15(11(17)14-12)8-6-9-5-3-4-7-13-9/h9,13H,3-8H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBLRMUWCHTIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCC2CCCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)













